

Benchmarking the performance of 1,4-Dioxaspiro[4.4]nonane-derived biolubricants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.4]nonane

Cat. No.: B090131

[Get Quote](#)

Performance Benchmark: 1,4-Dioxaspiro[4.4]nonane-Derived Biolubricants

This guide provides a comparative analysis of the performance of **1,4-Dioxaspiro[4.4]nonane**-derived biolubricants against other common biolubricant alternatives. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate informed decisions on the selection of suitable biolubricants for their applications. The data presented is based on available scientific literature and standardized testing methodologies.

Executive Summary

Biolubricants are gaining significant attention as sustainable alternatives to conventional petroleum-based lubricants due to their biodegradability, renewability, and low toxicity. Among the emerging classes of biolubricants, derivatives of **1,4-Dioxaspiro[4.4]nonane**, synthesized from oleic acid, present a novel chemical structure with potential for enhanced lubricity and stability. This guide benchmarks the performance of a representative **1,4-Dioxaspiro[4.4]nonane**-derived biolubricant, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, against established vegetable oil-based lubricants and synthetic esters. The comparison focuses on key physicochemical, thermal, and tribological properties that are critical for lubricant performance.

Data Presentation

The following tables summarize the quantitative performance data for the **1,4-Dioxaspiro[4.4]nonane**-derived biolubricant and selected alternatives. It is important to note that a complete dataset for methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate is not currently available in the public domain. The tables reflect this data gap, highlighting areas for future research and characterization.

Table 1: Physicochemical Properties

Property	1,4-Dioxaspir[4.4]nonane Derivative ¹	Methyl Oleate	High Oleic Sunflower Oil	Rapeseed Oil	Jojoba Oil	Synthetic Ester (TMP Trioleate)
Density (g/cm ³ at 20°C)	0.915	~0.874	~0.910	~0.914	~0.863	~0.910
Kinematic Viscosity @ 40°C (cSt)	Data not available	~5.7	~45.0	~37.0	~26.0	~46.0
Kinematic Viscosity @ 100°C (cSt)	Data not available	~1.7	~9.5	~8.3	~5.4	~9.8
Viscosity Index	Data not available	~200	~200	~215	~130	~200
Total Acid Number (TAN) (mg KOH/g)	< 0.5	< 0.1	< 0.2	< 0.2	< 1.0	< 0.1
Total Base Number (TBN) (mg KOH/g)	> 0.5	-	-	-	-	-
Iodine Value (g I ₂ /100g)	< 1.0	~85	~83	~100	~82	< 5

¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate

Table 2: Thermal and Low-Temperature Properties

Property	1,4-Dioxaspir[4.4]nonane Derivative ¹	Methyl Oleate	High Oleic Sunflower Oil	Rapeseed Oil	Jojoba Oil	Synthetic Ester (TMP Trioleate)
Pour Point (°C)	Data not available	-12	-15	-24	7	-39
Cloud Point (°C)	Data not available	-	-9	-	-	-
Flash Point (°C)	Data not available	> 150	> 300	> 300	~295	> 300
Oxidative Stability (Rancimat, 110°C, hours)	Data not available	-3	-10	~7	> 50	> 20

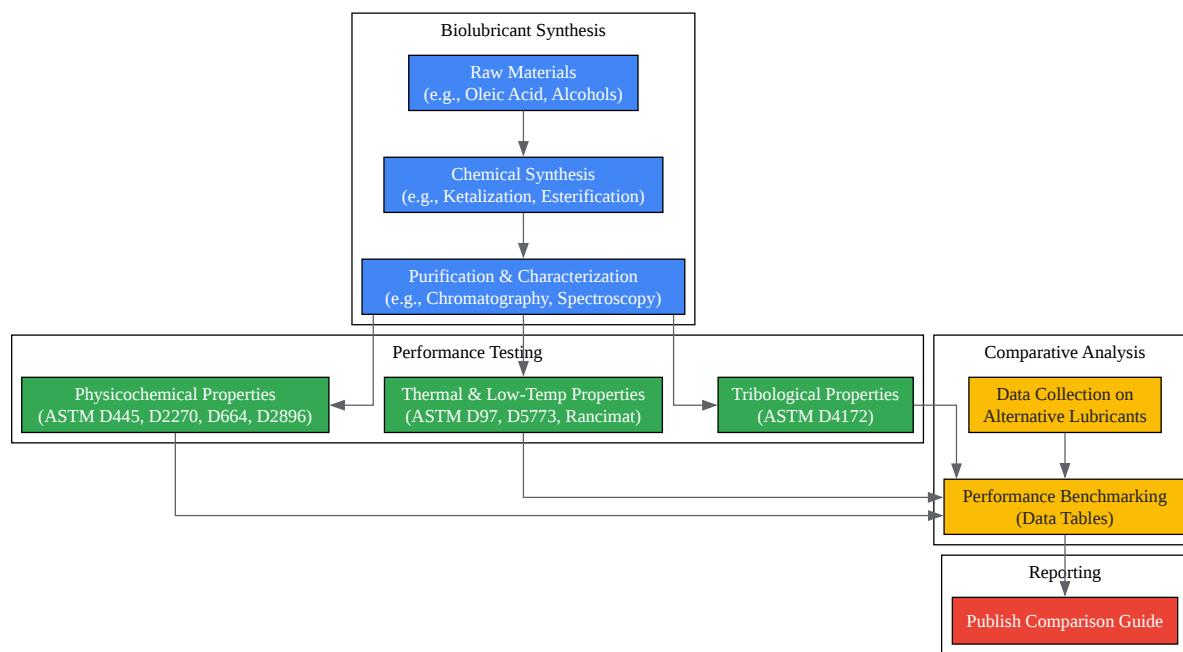
¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate

Table 3: Tribological Properties (Four-Ball Test)

Property	1,4-Dioxaspir[4.4]nonane Derivative ^{e1}		High Oleic Sunflower Oil	Rapeseed Oil	Jojoba Oil	Synthetic Ester (TMP Trioleate)
	o[4.4]nonane	Methyl Oleate				
Wear Scar Diameter (WSD) (mm)	Data not available	Data not available	~0.5 - 0.7	~0.6	Data not available	~0.4 - 0.6
Coefficient of Friction (COF)	Data not available	Data not available	~0.08 - 0.12	~0.1	Data not available	~0.07 - 0.1

¹ Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate Note: Tribological data is highly dependent on test conditions (load, speed, temperature, duration). The values presented are indicative and for comparative purposes.

Experimental Protocols


The performance data presented in the tables are determined using standardized test methods, primarily those established by ASTM International. The following are brief descriptions of the key experimental protocols.

- Kinematic Viscosity (ASTM D445): This test method determines the resistance to flow of a fluid under gravity. A calibrated glass capillary viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow through the capillary at a controlled temperature (typically 40°C and 100°C). The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.[1][2][3][4][5]
- Viscosity Index (ASTM D2270): The viscosity index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature. The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.[6][7][8][9]

- Pour Point (ASTM D97): This test method determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which movement of the specimen is observed.[10][11][12][13][14]
- Cloud Point (ASTM D5773): This test method determines the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specified conditions. The sample is cooled at a constant rate, and the appearance of a cloud is detected by an optical system.[15][16][17][18][19]
- Total Acid Number (TAN) (ASTM D664): This test method measures the amount of acidic substances in a lubricant. The sample is dissolved in a solvent and titrated with a standard solution of potassium hydroxide (KOH). The TAN is expressed in milligrams of KOH required to neutralize one gram of the sample.[20][21][22]
- Total Base Number (TBN) (ASTM D2896): This test method measures the amount of basic substances in a lubricant, which is an indicator of its ability to neutralize acids. The sample is titrated with a standard solution of perchloric acid. The TBN is expressed in milligrams of KOH equivalent to the amount of perchloric acid needed to neutralize one gram of the sample.
- Oxidative Stability (Rancimat Method): This method assesses the resistance of an oil to oxidation under accelerated conditions. A stream of air is passed through the sample at an elevated temperature. The volatile oxidation products are collected in water, and the change in conductivity of the water is measured. The time taken to reach a rapid increase in conductivity is the induction time, which indicates the oxidative stability.
- Wear Preventive Characteristics (Four-Ball Method, ASTM D4172): This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the test lubricant. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature. After a set duration, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for benchmarking the performance of a novel biolubricant.

[Click to download full resolution via product page](#)

Experimental workflow for biolubricant performance benchmarking.

Conclusion

The analysis of available data indicates that **1,4-Dioxaspiro[4.4]nonane**-derived biolubricants, as a novel class of compounds, show promise with favorable initial physicochemical properties such as low acidity and the absence of unsaturation, suggesting good oxidative stability. However, the lack of comprehensive performance data, particularly on viscosity, low-temperature behavior, and tribological characteristics, prevents a conclusive comparison with established alternatives like vegetable oils and synthetic esters.

Vegetable oils offer good lubricity and biodegradability but often suffer from lower oxidative and thermal stability. Synthetic esters generally provide excellent performance across a wide range of properties but can be more expensive. To fully assess the potential of **1,4-Dioxaspiro[4.4]nonane**-derived biolubricants, further experimental investigation is crucial to fill the existing data gaps. This will enable a more direct and quantitative comparison to guide their development and application in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dynamic molecular behavior of semi-fluorinated oleic, elaidic and stearic acids in the liquid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 87787-08-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | C11H16N2O4 | CID 4868347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CNP0380869.4 - COCONUT [coconut.naturalproducts.net]
- 16. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsoc [chemsoc.com]
- 20. researchgate.net [researchgate.net]
- 21. PubChemLite - 1,4-dioxaspiro[4.4]nonane (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Benchmarking the performance of 1,4-Dioxaspiro[4.4]nonane-derived biolubricants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090131#benchmarking-the-performance-of-1-4-dioxaspiro-4-4-nonane-derived-biolubricants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com